2-(pyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole hydrochloride
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Overview
Description
2-(pyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole hydrochloride is a heterocyclic compound that features a pyrrolidine ring fused to a benzodiazole structure. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(pyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole hydrochloride typically involves the construction of the pyrrolidine ring followed by its fusion with the benzodiazole moiety. Common synthetic strategies include:
Ring Construction: The pyrrolidine ring can be synthesized from various cyclic or acyclic precursors.
Functionalization: Preformed pyrrolidine rings can be functionalized to introduce the benzodiazole moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process .
Chemical Reactions Analysis
Types of Reactions
2-(pyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole hydrochloride undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can be carried out using halogenated derivatives and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Halogenated derivatives, amines, thiols
Major Products
The major products formed from these reactions include oxidized derivatives, reduced compounds, and substituted benzodiazole derivatives .
Scientific Research Applications
2-(pyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(pyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole hydrochloride involves its interaction with specific molecular targets and pathways. The pyrrolidine ring contributes to its binding affinity and selectivity towards certain proteins, while the benzodiazole moiety enhances its biological activity . The compound may modulate enzyme activity, receptor binding, or signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrrolizines: Compounds with a pyrrolidine ring fused to a different heterocyclic system.
Pyrrolidine-2-one: A lactam derivative of pyrrolidine with distinct biological activities.
Pyrrolidine-2,5-diones: Compounds with two carbonyl groups on the pyrrolidine ring.
Uniqueness
2-(pyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole hydrochloride is unique due to its specific fusion of the pyrrolidine and benzodiazole rings, which imparts distinct chemical and biological properties. This fusion enhances its three-dimensional structure, contributing to its potential as a versatile scaffold in drug discovery .
Properties
Molecular Formula |
C11H18ClN3 |
---|---|
Molecular Weight |
227.73 g/mol |
IUPAC Name |
2-pyrrolidin-2-yl-4,5,6,7-tetrahydro-1H-benzimidazole;hydrochloride |
InChI |
InChI=1S/C11H17N3.ClH/c1-2-5-9-8(4-1)13-11(14-9)10-6-3-7-12-10;/h10,12H,1-7H2,(H,13,14);1H |
InChI Key |
FVWMNIDXDNTTPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)NC(=N2)C3CCCN3.Cl |
Origin of Product |
United States |
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